D-Homocysteinesulfinic acid
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Overview
Description
D-Homocysteinesulfinic acid is a sulfur-containing amino acid derivative that plays a significant role in various biochemical processes. It is structurally related to homocysteine, with the addition of a sulfinic acid group. This compound is known for its involvement in the metabolism of sulfur amino acids and its potential implications in neurotoxicity and other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Homocysteinesulfinic acid can be synthesized through the partial oxidation of homocysteine. One common method involves the use of oxidizing agents such as hydrogen peroxide or performic acid to convert homocysteine to its sulfinic acid derivative . The reaction typically requires controlled conditions to prevent over-oxidation to homocysteic acid.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced using enzymatic methods involving recombinant Escherichia coli expressing glutamate decarboxylase, which facilitates the conversion of homocysteine to homocysteinesulfinic acid .
Chemical Reactions Analysis
Types of Reactions
D-Homocysteinesulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to homocysteic acid.
Reduction: It can be reduced back to homocysteine under specific conditions.
Substitution: It can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as glutamate decarboxylase.
Major Products
Homocysteic Acid: Formed through complete oxidation.
Homohypotaurine: Formed through decarboxylation reactions.
Scientific Research Applications
D-Homocysteinesulfinic acid has several scientific research applications:
Neurobiology: It acts as an agonist at NMDA glutamate receptors, making it useful in studying excitotoxicity and neurodegenerative diseases.
Biochemistry: It is used to investigate the metabolism of sulfur-containing amino acids and their role in various physiological processes.
Pharmacology: Its effects on neurotransmitter receptors make it a valuable tool in drug development and testing.
Mechanism of Action
D-Homocysteinesulfinic acid exerts its effects primarily through its interaction with NMDA glutamate receptors. As an agonist, it binds to these receptors and modulates their activity, which can lead to excitotoxic effects in neurons. This interaction is crucial for understanding its role in neurotoxicity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
L-Homocysteinesulfinic Acid: Similar in structure but differs in its stereochemistry.
Homocysteic Acid: The fully oxidized form of homocysteine.
Cysteine Sulfinic Acid: Another sulfur-containing amino acid derivative with similar properties
Uniqueness
D-Homocysteinesulfinic acid is unique due to its specific stereochemistry and its potent activity as an NMDA receptor agonist. This makes it particularly valuable in neurobiological research compared to its analogs .
Properties
CAS No. |
33514-39-5 |
---|---|
Molecular Formula |
C4H9NO4S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
(2R)-2-amino-4-sulfinobutanoic acid |
InChI |
InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m1/s1 |
InChI Key |
PDNJLMZEGXHSCU-GSVOUGTGSA-N |
Isomeric SMILES |
C(CS(=O)O)[C@H](C(=O)O)N |
Canonical SMILES |
C(CS(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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